molecular formula C11H10N2O2S B14078368 2-hydroxy-N-(5-methylthiazol-2-yl)benzamide

2-hydroxy-N-(5-methylthiazol-2-yl)benzamide

Cat. No.: B14078368
M. Wt: 234.28 g/mol
InChI Key: YLTAAMUGGIYNJU-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(5-methylthiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a hydroxy group at the 2-position and a 5-methylthiazol-2-yl group at the nitrogen atom. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(5-methylthiazol-2-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 5-methylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-N-(5-methylthiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(5-methylthiazol-2-yl)benzamide is unique due to the specific positioning of the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxy group enhances its solubility and potential for hydrogen bonding, making it a versatile compound in various applications .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H10N2O2S/c1-7-6-12-11(16-7)13-10(15)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15)

InChI Key

YLTAAMUGGIYNJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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